
Benzoic acid;octane-1,8-diol
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Overview
Description
Benzoic acid;octane-1,8-diol is a compound that combines the properties of benzoic acid and octane-1,8-diol Benzoic acid is a simple aromatic carboxylic acid, while octane-1,8-diol is a diol with the molecular formula HO(CH₂)₈OH
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic Acid: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid.
Octane-1,8-diol: Octane-1,8-diol is typically produced by the hydrogenation of esters of suberic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation to form benzene and carbon dioxide.
Reduction: Benzoic acid can be reduced to benzyl alcohol using lithium aluminum hydride.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid for benzoic acid.
Reduction: Lithium aluminum hydride for benzoic acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Benzene and carbon dioxide from benzoic acid.
Reduction: Benzyl alcohol from benzoic acid.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.
Scientific Research Applications
Benzoic acid;octane-1,8-diol has various applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers such as polyesters and polyurethanes.
Biology: Octane-1,8-diol is used in cosmetics as an emollient and humectant.
Medicine: Benzoic acid is used as a preservative in pharmaceutical formulations.
Industry: Octane-1,8-diol is used in the manufacture of perfumes, inks, and UV coatings.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1,9-Nonanediol: Similar to octane-1,8-diol but with a longer carbon chain.
1,7-Heptanediol: Similar to octane-1,8-diol but with a shorter carbon chain.
1,2-Octanediol: Similar to octane-1,8-diol but with hydroxyl groups on adjacent carbons.
Uniqueness
Benzoic acid;octane-1,8-diol is unique due to the combination of properties from both benzoic acid and octane-1,8-diol. This combination allows for diverse applications in various fields, making it a versatile compound.
Q & A
Basic Question: What are the established laboratory methods for synthesizing benzoic acid from benzene derivatives, and what critical parameters must be controlled?
Answer:
Benzoic acid is commonly synthesized via two primary routes:
- Oxidation of toluene : Using vanadium(V) oxychloride (VOCl₃) in dry acetone under an oxygen atmosphere. Critical parameters include maintaining anhydrous conditions, precise catalyst loading (1 mol% relative to substrate), and controlled oxygen flow to prevent over-oxidation to undesired byproducts .
- Grignard reagent pathway : Bromobenzene is converted to phenylmagnesium bromide, reacted with CO₂, and acidified. Key factors include reagent purity, strict anhydrous conditions during Grignard formation, and controlled CO₂ bubbling to optimize carboxylation efficiency .
Advanced Question: How can researchers resolve contradictory solubility data for benzoic acid in methanol-water binary systems?
Answer:
Discrepancies often arise from variations in temperature, ionic strength, or measurement techniques. A systematic approach includes:
- Standardized conductometric analysis : Conductivity measurements at 25°C with controlled ionic strength (e.g., NaCl addition) to normalize solvent interactions .
- HPLC validation : Quantifying dissolved benzoic acid using reversed-phase chromatography (e.g., C18 columns) with UV detection at 254 nm .
- Thermodynamic modeling : Incorporating Henry's Law constants and activity coefficients derived from vapor pressure data to refine solubility predictions .
Basic Question: What analytical techniques are recommended for assessing the purity of octane-1,8-diol in synthetic applications?
Answer:
- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile impurities (e.g., residual alkanes or esters) with a DB-5MS column and helium carrier gas .
- ¹H NMR spectroscopy : Verifies structural integrity by identifying characteristic peaks for hydroxyl (-OH, δ 1.4–1.6 ppm) and methylene (-CH₂-, δ 3.6 ppm) groups .
- Size-exclusion chromatography (SEC) : Evaluates molecular weight distribution in enzymatic polymerization applications, using THF as the mobile phase and polystyrene standards for calibration .
Advanced Question: What mechanistic insights guide the optimization of vanadium-catalyzed benzoin oxidation to benzil?
Answer:
The reaction proceeds via a radical mechanism initiated by VOCl₃, with oxygen acting as the terminal oxidizer. Key optimization strategies include:
- Catalyst loading : 1 mol% VOCl₃ relative to benzoin minimizes side reactions while maintaining catalytic turnover .
- Solvent selection : Anhydrous acetone prevents catalyst hydrolysis, and oxygen balloon systems ensure consistent O₂ partial pressure for radical propagation .
- In situ monitoring : Real-time IR spectroscopy tracks carbonyl group formation (C=O stretch at ~1700 cm⁻¹) to assess reaction progress and adjust parameters dynamically .
Basic Question: How is octane-1,8-diol utilized as a precursor in modified fatty acid synthesis?
Answer:
Its symmetrical diol structure enables stepwise functionalization:
Selective silylation : Protecting one hydroxyl group with TBDMSCl allows oxidation of the free -OH to an aldehyde using Swern oxidation (oxalyl chloride/DMSO) .
Grignard addition : Hexylmagnesium bromide extends the carbon chain, forming a secondary alcohol intermediate .
Deprotection and oxidation : Removal of the silyl group (TBAF) followed by PDC oxidation yields keto-modified myristic acids. Reaction efficiency depends on silylating agent choice and oxidation conditions .
Advanced Question: What methodologies validate the thermochemical stability of benzoic acid under high-temperature conditions?
Answer:
- Adiabatic calorimetry : Measures heat capacity and phase transitions up to 530 K using a Calvet microcalorimeter, critical for identifying decomposition thresholds .
- Knudsen effusion : Determines vapor pressure curves to calculate sublimation enthalpies (ΔHsub ≈ 99 kJ/mol at 298 K) .
- Differential scanning calorimetry (DSC) : Detects exothermic decomposition events above 400°C, essential for industrial process safety .
Basic Question: How does the pKa of benzoic acid compare to other carboxylic acids, and what experimental methods determine this value?
Answer:
Benzoic acid (pKa ≈ 4.2) is stronger than acetic acid (pKa ≈ 4.76) due to electron-withdrawing effects of the benzene ring. Methods for determination include:
- Potentiometric titration : Using NaOH in aqueous ethanol and a glass electrode to track pH changes .
- UV-Vis spectroscopy : Monitoring deprotonation via shifts in absorbance maxima (e.g., 225 nm for the protonated form) .
Advanced Question: What strategies improve the yield of levoglucosan-based polyesters using octane-1,8-diol as a monomer?
Answer:
- Enzyme selection : Immobilized Candida antarctica lipase B (CAL-B) enhances esterification efficiency in non-aqueous media .
- Solvent optimization : Anhydrous toluene minimizes hydrolysis side reactions during enzymatic polymerization .
- Monomer ratio tuning : A 1:1 molar ratio of levoglucosan to octane-1,8-diol maximizes ester bond formation, as confirmed by ¹³C NMR end-group analysis .
Properties
CAS No. |
114078-80-7 |
---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
benzoic acid;octane-1,8-diol |
InChI |
InChI=1S/C8H18O2.2C7H6O2/c9-7-5-3-1-2-4-6-8-10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-8H2;2*1-5H,(H,8,9) |
InChI Key |
KMHAJDXLMMAZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCO)CCCO |
Origin of Product |
United States |
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